tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
Overview
Description
Tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is a synthetic organic compound with the molecular formula C12H11Cl2FN2O3 and a molecular weight of 321.13 g/mol . This compound is primarily used in research and development settings and is not intended for human use .
Preparation Methods
The synthesis of tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate typically involves multiple steps, including the formation of the pyrrolo[3,4-c]pyridine core and subsequent functionalization. Specific synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield . Industrial production methods may involve bulk custom synthesis and sourcing of raw materials .
Chemical Reactions Analysis
Tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Scientific Research Applications
Tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to target proteins or enzymes, leading to modulation of their activity . Detailed studies on the exact molecular targets and pathways are ongoing .
Comparison with Similar Compounds
Tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate can be compared with similar compounds such as:
- Tert-butyl 4-chloro-3-oxo-7-(trimethylstannyl)-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
- Tert-butyl 4-chloro-7-(7-fluoroimidazo[1,2-a]pyridin-3-yl)-3-oxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridine-2-carboxylate
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 4,6-dichloro-7-fluoro-3-oxo-1H-pyrrolo[3,4-c]pyridine-2-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2FN2O3/c1-12(2,3)20-11(19)17-4-5-6(10(17)18)8(13)16-9(14)7(5)15/h4H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HABPUQRAKKBZJJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=C(C1=O)C(=NC(=C2F)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2FN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401108540 | |
Record name | 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, 4,6-dichloro-7-fluoro-1,3-dihydro-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401108540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1312693-67-6 | |
Record name | 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, 4,6-dichloro-7-fluoro-1,3-dihydro-3-oxo-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1312693-67-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2H-Pyrrolo[3,4-c]pyridine-2-carboxylic acid, 4,6-dichloro-7-fluoro-1,3-dihydro-3-oxo-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401108540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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